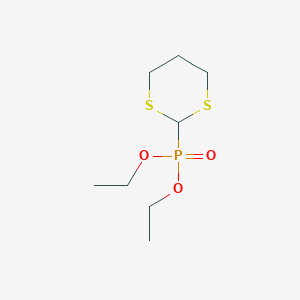

Diethyl (1,3-Dithian-2-yl)phosphonate

Description

Historical Context and Significance of Phosphonates in Organic Synthesis

Phosphonates are a class of organophosphorus compounds characterized by a direct carbon-to-phosphorus (C–P) bond. phosphonates.orgscience.gov Their history in synthetic chemistry is marked by the development of powerful reactions for carbon-carbon bond formation. While early work on organophosphorus compounds dates back to the 19th century, their synthetic utility was significantly expanded in the mid-20th century. wikipedia.org

A pivotal moment in the application of phosphonates was the development of the Horner-Wadsworth-Emmons (HWE) reaction in 1958 by Leopold Horner, and its subsequent refinement by William S. Wadsworth and William D. Emmons. wikipedia.orgyoutube.com This reaction, a modification of the Wittig reaction, involves the olefination of aldehydes or ketones with phosphonate-stabilized carbanions. wikipedia.orgslideshare.net The HWE reaction offers several advantages, including the formation of predominantly E-alkenes (trans-olefins) and the use of more nucleophilic, yet less basic, carbanions compared to the ylides used in the Wittig reaction. wikipedia.org Furthermore, the dialkylphosphate byproduct of the HWE reaction is water-soluble, simplifying product purification. wikipedia.orgorganic-chemistry.org

The general mechanism of the HWE reaction involves three key steps:

Deprotonation of the phosphonate (B1237965) at the α-carbon using a base to form a stabilized carbanion. wikipedia.orgnrochemistry.com

Nucleophilic addition of the carbanion to an aldehyde or ketone, forming an intermediate. wikipedia.orgnrochemistry.com

Elimination of a dialkylphosphate salt to yield the alkene. wikipedia.orgnrochemistry.com

This reaction has become one of the most reliable methods for the stereoselective synthesis of alkenes and is widely employed in the synthesis of complex natural products and pharmaceuticals. youtube.comnrochemistry.com

Overview of Dithianes as Key Intermediates

The 1,3-dithiane (B146892) group is another cornerstone of modern organic synthesis, primarily for its role in achieving "umpolung," a German term for the inversion of polarity. organic-chemistry.org In typical carbonyl chemistry, the carbonyl carbon is electrophilic. However, the use of 1,3-dithianes allows this carbon to function as a nucleophile, effectively creating an acyl anion equivalent. bham.ac.ukchempedia.info This concept was pioneered in the Corey-Seebach reaction. organic-chemistry.org

The process begins with the protection of an aldehyde as its 1,3-dithiane derivative by reacting it with propane-1,3-dithiol. organic-chemistry.orgyoutube.com The hydrogen atom at the C2 position of the dithiane ring (originally the aldehyde's hydrogen) becomes sufficiently acidic (pKa ≈ 31) to be removed by a strong base like n-butyllithium (n-BuLi). bham.ac.ukyoutube.com This increased acidity, compared to an oxygen-based acetal, is attributed to the greater polarizability of sulfur and the longer C-S bond length. organic-chemistry.org

The resulting 2-lithio-1,3-dithiane is a potent nucleophile that can react with a wide array of electrophiles, including alkyl halides, epoxides, and other carbonyl compounds. organic-chemistry.orguwindsor.ca After the desired carbon-carbon bond has been formed, the dithiane group can be hydrolyzed back to a carbonyl group, typically using reagents like mercury(II) salts, to reveal the final product, such as a ketone or an α-hydroxy ketone. organic-chemistry.orgyoutube.com This strategy has proven invaluable for the construction of complex organic molecules and is a staple in multistep synthesis. organic-chemistry.orguwindsor.ca

Diethyl (1,3-Dithian-2-yl)phosphonate as a Bifunctional Reagent in Contemporary Chemistry

This compound is a prime example of a bifunctional reagent, a class of compounds designed to form complex structures efficiently by possessing two distinct reactive sites. nih.goviupac.orgresearchgate.net This molecule ingeniously merges the functionalities of a phosphonate ester and a 1,3-dithiane within a single structure. The phosphonate group serves as the reactive handle for the Horner-Wadsworth-Emmons reaction, while the dithiane moiety acts as a masked carbonyl equivalent.

The primary application of this compound is as a specialized HWE reagent for the synthesis of ketene (B1206846) dithioacetals from aldehydes and ketones. Ketene dithioacetals are versatile synthetic intermediates used in the preparation of various compounds, including carboxylic acids, esters, and heterocyclic systems like pyrimidines. researchgate.net

In a typical reaction, the phosphonate is first deprotonated with a strong base such as n-BuLi at low temperature (-78 °C) to generate the corresponding phosphonate carbanion. This nucleophilic carbanion then reacts with an aldehyde or ketone. The subsequent elimination, characteristic of the HWE reaction, affords a ketene dithioacetal. This product can then be converted into a one-carbon homologated carboxylic acid or ester through hydrolysis or alcoholysis, often facilitated by a copper(II) salt. This transformation is a valuable method for carbon-chain extension in organic synthesis.

The table below details a representative reaction protocol, illustrating the utility of this compound in a one-carbon homologation sequence.

Interactive Data Table: Synthesis of a Ketene Dithioacetal and Subsequent Homologation

| Step | Reactants | Reagents & Conditions | Product | Yield | Reference |

| 1. HWE Reaction | This compound, Aldehyde | 1. n-BuLi in THF, -78 °C, 1 hr2. Aldehyde in THF, -78 °C, 15 min3. Warm to RT, 30 min | Ketene Dithioacetal | 73% | , |

| 2. Hydrolysis | Ketene Dithioacetal from Step 1 | CuSO₄ in Methanol (B129727), 65 °C, 2.5 hr | One-Carbon Homologated Methyl Ester | 85% | , |

This bifunctional nature allows chemists to perform complex transformations in a streamlined manner, showcasing how the integration of established chemical principles into a single reagent can lead to powerful and efficient synthetic tools. nih.gov

Structure

3D Structure

Properties

IUPAC Name |

2-diethoxyphosphoryl-1,3-dithiane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17O3PS2/c1-3-10-12(9,11-4-2)8-13-6-5-7-14-8/h8H,3-7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGXBJZCFBVTFFP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOP(=O)(C1SCCCS1)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17O3PS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20446542 | |

| Record name | Diethyl (1,3-Dithian-2-yl)phosphonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20446542 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62999-73-9 | |

| Record name | Diethyl (1,3-Dithian-2-yl)phosphonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20446542 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Diethyl 1,3 Dithian 2 Yl Phosphonate

Established Synthetic Pathways to Diethyl (1,3-Dithian-2-yl)phosphonate

Established methods for the synthesis of this compound leverage well-known reactions in organophosphorus and sulfur chemistry. These pathways include the direct phosphorylation of 1,3-dithiane (B146892) derivatives, subsequent alkylation reactions, and streamlined one-pot strategies.

Phosphorylation of 1,3-Dithiane Derivatives

A primary route to this compound involves the deprotonation of 1,3-dithiane to form a nucleophilic carbanion, which then reacts with a suitable phosphorus electrophile. The C2 protons of the 1,3-dithiane ring exhibit enhanced acidity (pKa ≈ 31) due to the stabilizing effect of the adjacent sulfur atoms on the resulting anion. quimicaorganica.org This allows for facile deprotonation using a strong base, typically an organolithium reagent such as n-butyllithium, to generate the 2-lithio-1,3-dithiane intermediate. quimicaorganica.orgresearchgate.net

This lithiated species is a potent nucleophile and readily reacts with an electrophilic phosphorus reagent like diethyl chlorophosphate to furnish the desired this compound. The reaction is typically carried out in an inert solvent, such as tetrahydrofuran (B95107) (THF), at low temperatures to ensure selectivity and minimize side reactions.

| Reactant 1 | Reagent | Reactant 2 | Product |

| 1,3-Dithiane | n-Butyllithium | Diethyl chlorophosphate | This compound |

This table outlines the key components in the phosphorylation of 1,3-dithiane.

Alkylation Reactions in the Synthesis of Phosphonate (B1237965) Esters

Further functionalization of this compound can be achieved through alkylation. The presence of the phosphonate group further acidifies the remaining proton at the C2 position, facilitating its removal by a strong base to generate a new carbanion. This stabilized carbanion can then be reacted with a variety of alkyl halides to introduce an alkyl substituent at the C2 position, yielding 2-alkyl-2-phosphonyl-1,3-dithianes. researchgate.net This subsequent alkylation expands the synthetic utility of the parent phosphonate.

| Starting Material | Base | Electrophile | Product |

| This compound | Strong Base (e.g., LDA) | Alkyl Halide (R-X) | Diethyl (2-alkyl-1,3-dithian-2-yl)phosphonate |

This table illustrates the alkylation of this compound.

Related Synthetic Approaches for Phosphorylated Dithiane Analogues

The synthesis of phosphorylated dithiane analogues can also be approached through broader, more generalized methods for phosphonate preparation. These include the venerable Michaelis-Arbuzov reaction and specific strategies for the synthesis of phosphorylated thioacetals.

Michaelis-Arbuzov Reaction for Phosphonate Preparation

The Michaelis-Arbuzov reaction is a cornerstone of organophosphorus chemistry, providing a powerful method for the formation of carbon-phosphorus bonds. wikipedia.orgorganic-chemistry.org The reaction typically involves the treatment of a trialkyl phosphite (B83602) with an alkyl halide. jk-sci.com The mechanism proceeds via the nucleophilic attack of the phosphorus atom on the alkyl halide, forming a phosphonium (B103445) salt intermediate. Subsequent dealkylation of this intermediate by the displaced halide ion yields the corresponding dialkyl phosphonate. wikipedia.orgjk-sci.com

In the context of dithiane analogues, a hypothetical Michaelis-Arbuzov approach would involve the reaction of a 2-halo-1,3-dithiane with a trialkyl phosphite, such as triethyl phosphite. However, the reactivity of 2-halo-1,3-dithianes in this reaction is not well-documented and may be influenced by the electronic properties of the dithiane ring. Generally, the Michaelis-Arbuzov reaction is most efficient with primary alkyl halides, while secondary and tertiary halides can be less reactive or lead to elimination side products. jk-sci.com

| Reactant 1 | Reactant 2 | Product |

| Trialkyl phosphite | Alkyl halide | Dialkyl phosphonate |

This table provides a general overview of the reactants and products in the Michaelis-Arbuzov reaction.

Synthesis of Phosphorylated Formaldehyde (B43269) Thioacetals

The synthesis of phosphorylated formaldehyde thioacetals, which are structurally related to this compound, has been explored. These syntheses provide insight into the formation of a P-C bond adjacent to two sulfur atoms. One reported method involves the reaction of dialkyl [(arylthio)chloromethyl]phosphonates with thiols in the presence of a Lewis acid, such as tin(IV) tetrachloride. This approach has been successful in preparing unsymmetrical dialkyl [(alkylthio)(arylthio)methyl]phosphonates.

While this method focuses on acyclic thioacetals, the underlying principle of forming a C-P bond on a carbon flanked by sulfur atoms is relevant to the synthesis of phosphorylated dithianes.

Preparation of Diphenyl(libretexts.orgnih.gov-dithian-2-yl)phosphine Derivatives

The synthesis of diphenyl( libretexts.orgnih.gov-dithian-2-yl)phosphine and its corresponding oxide derivative is a key process in the development of specialized phosphine (B1218219) ligands and reagents. The core of this methodology lies in the formation of a carbon-phosphorus bond by leveraging the nucleophilic character of a lithiated dithiane.

The primary route involves the deprotonation of 1,3-dithiane at the C-2 position using a strong organolithium base, such as n-butyllithium (n-BuLi), to generate the 2-lithio-1,3-dithiane anion. researchgate.net This nucleophilic species is then treated with an electrophilic phosphorus reagent, chlorodiphenylphosphine, to yield the target tertiary phosphine.

Reaction Scheme:

Deprotonation: 1,3-Dithiane is dissolved in an anhydrous aprotic solvent like tetrahydrofuran (THF) and cooled to a low temperature (typically -20 °C to -30 °C). An equimolar amount of n-butyllithium is added dropwise, leading to the formation of the colorless 2-lithio-1,3-dithiane salt. researchgate.net

Phosphinylation: Chlorodiphenylphosphine (Ph₂PCl) is then added to the solution. The lithiated dithiane acts as a nucleophile, attacking the phosphorus center and displacing the chloride ion to form the C-P bond.

Oxidation (Optional): The resulting diphenyl(1,3-dithian-2-yl)phosphine is a tertiary phosphine and, like many triarylphosphines, can be susceptible to oxidation. rsc.org If the corresponding phosphine oxide is desired, the crude phosphine can be treated with a mild oxidizing agent, such as hydrogen peroxide or air, to yield diphenyl(1,3-dithian-2-yl)phosphine oxide.

The table below summarizes the reactants and their roles in this synthesis.

| Reactant | Formula | Role | Key Properties |

| 1,3-Dithiane | C₄H₈S₂ | Substrate/Precursor | Commercially available solid. The C-2 protons are acidic (pKa ≈ 31). |

| n-Butyllithium | C₄H₉Li | Strong Base | Used to deprotonate the C-2 position of the dithiane ring. |

| Chlorodiphenylphosphine | C₁₂H₁₀ClP | Electrophile | Provides the diphenylphosphino group for the C-P bond formation. |

| Tetrahydrofuran (THF) | C₄H₈O | Solvent | Anhydrous aprotic solvent, suitable for organolithium reactions. |

This method provides a direct and efficient pathway to C-2 phosphine-substituted dithianes, which are valuable intermediates in organic synthesis.

Routes to Phosphorylated Thiocarbonyl Ylide Precursors

Thiocarbonyl ylides are reactive 1,3-dipoles used in various cycloaddition reactions. The introduction of a phosphoryl group, such as a diethyl phosphonate, onto the ylide structure creates a versatile reagent. Precursors to these ylides are typically stable salts, most commonly sulfonium (B1226848) salts, which can be deprotonated in situ to generate the transient ylide.

A general and effective strategy for preparing a phosphorylated thiocarbonyl ylide precursor involves the synthesis of a sulfonium salt bearing a phosphonate-substituted alkyl group.

General Synthetic Strategy: The synthesis begins by reacting a sulfide (B99878) with a haloalkylphosphonate. For instance, dimethyl sulfide can be reacted with diethyl (bromo- or iodomethyl)phosphonate. This Sₙ2 reaction results in the formation of a sulfonium salt, which serves as the stable ylide precursor.

Reaction Scheme:

Alkylation of Sulfide: A sulfide, such as dimethyl sulfide (Me₂S), acts as the nucleophile, attacking the electrophilic carbon of a haloalkylphosphonate, for example, diethyl (bromomethyl)phosphonate.

Formation of Sulfonium Salt: This nucleophilic substitution reaction yields the corresponding sulfonium salt, in this case, (diethylphosphonatomethyl)dimethylsulfonium bromide. This salt is typically a stable, isolable solid.

The generated sulfonium salt is the direct precursor to the ylide. Treatment of this salt with a strong, non-nucleophilic base (e.g., sodium hydride, potassium hexamethyldisilazide) abstracts the proton alpha to both the positively charged sulfur and the phosphonate group, generating the transient phosphorylated thiocarbonyl ylide. mdpi.comorganic-chemistry.org The presence of the electron-withdrawing phosphonate group enhances the acidity of this proton, facilitating ylide formation.

The table below details the components involved in the preparation of the ylide precursor.

| Component | Example Formula | Role | Function |

| Sulfide | (CH₃)₂S | Nucleophile | Provides the sulfur atom for the eventual sulfonium center. |

| Haloalkylphosphonate | BrCH₂P(O)(OEt)₂ | Electrophile | Provides the carbon backbone with the phosphonate group. |

| Sulfonium Salt | [(CH₃)₂S⁺-CH₂P(O)(OEt)₂]Br⁻ | Ylide Precursor | Stable salt that is deprotonated to form the reactive ylide. |

| Strong Base | NaH | Deprotonating Agent | Removes the acidic proton to generate the ylide in situ. |

This methodology provides a reliable route to precursors of phosphorylated thiocarbonyl ylides, enabling their use in subsequent chemical transformations such as epoxidation, cyclopropanation, and [3+2] cycloaddition reactions.

Reactivity and Mechanistic Investigations of Diethyl 1,3 Dithian 2 Yl Phosphonate

Horner-Wadsworth-Emmons (HWE) Olefination Chemistry

The Horner-Wadsworth-Emmons (HWE) reaction is a cornerstone of organic synthesis for the creation of carbon-carbon double bonds, providing a reliable method for the olefination of aldehydes and ketones. conicet.gov.ar Diethyl (1,3-dithian-2-yl)phosphonate serves as a specialized reagent in this reaction, combining the reactivity of a stabilized phosphonate (B1237965) with the unique synthetic utility of the dithiane moiety. The reaction proceeds via a phosphonate-stabilized carbanion that reacts with carbonyl compounds to yield predominantly E-alkenes. wikipedia.orgnih.gov

The initial and critical step of the HWE reaction is the deprotonation of the phosphonate at the α-carbon to generate a nucleophilic carbanion. wikipedia.org In the case of this compound, the proton at the C2 position of the dithiane ring is rendered acidic by two key structural features: the electron-withdrawing diethylphosphonate group and the adjacent sulfur atoms of the dithiane ring.

The acidity of this proton (pKa ≈ 31 for a standard 1,3-dithiane) allows for its abstraction by a strong base. youtube.com Commonly employed bases for this transformation include n-butyllithium (n-BuLi), sodium hydride (NaH), and sodium methoxide (B1231860) (NaOMe). organic-chemistry.org A typical laboratory procedure involves treating a solution of this compound in an aprotic solvent like tetrahydrofuran (B95107) (THF) with n-BuLi at low temperatures, such as -78 °C, to ensure controlled and efficient carbanion formation.

The resulting carbanion is stabilized by a combination of factors. The adjacent phosphonate group delocalizes the negative charge through resonance. Furthermore, the sulfur atoms of the dithiane ring contribute to stability due to their polarizability and the longer carbon-sulfur bond length. youtube.comorganic-chemistry.org This inherent stability makes the carbanion more nucleophilic and less basic compared to the non-stabilized ylides used in the traditional Wittig reaction. wikipedia.orgnih.gov

Phosphonate-stabilized carbanions are known to be more nucleophilic than their phosphonium (B103445) ylide counterparts in the Wittig reaction. nrochemistry.com This enhanced reactivity allows them to engage with a broad spectrum of carbonyl compounds, including sterically hindered ketones that often show low reactivity in standard Wittig olefinations. nrochemistry.com The reaction of the this compound anion with an aldehyde, for instance, proceeds efficiently to form a tetrahedral intermediate, setting the stage for the subsequent elimination steps.

Following the nucleophilic addition, the resulting betaine-like adduct rapidly undergoes cyclization to form a four-membered oxaphosphetane intermediate. wikipedia.orgnrochemistry.com The mechanism involves the attack of the alkoxide oxygen onto the electrophilic phosphorus atom.

The presence of an electron-withdrawing group on the carbanion is crucial for the final elimination step. wikipedia.org In this specific reagent, the 1,3-dithian-2-yl moiety serves this role, facilitating the decomposition of the oxaphosphetane. This decomposition is a stereospecific syn-elimination process that breaks the carbon-phosphorus and carbon-oxygen bonds, yielding the final alkene product and a water-soluble dialkylphosphate salt (diethyl phosphate). wikipedia.orgorganic-chemistry.org The easy removal of this phosphate (B84403) byproduct by aqueous extraction is a significant practical advantage of the HWE reaction over the classic Wittig reaction, which produces triphenylphosphine (B44618) oxide. organic-chemistry.orgalfa-chemistry.com

A defining characteristic of the HWE reaction with stabilized phosphonates is its high stereoselectivity for the formation of (E)-alkenes (trans-isomers). wikipedia.orgorganic-chemistry.orgnrochemistry.com This preference is a result of thermodynamic control over the reaction pathway. The various intermediates in the reaction sequence—the initial adducts and the oxaphosphetanes—are often able to equilibrate. wikipedia.org

The reaction favors the formation of the most sterically favorable transition state, which leads to the thermodynamically more stable E-alkene. organic-chemistry.org In this arrangement, the bulky substituents on the developing double bond are positioned anti to each other, minimizing steric repulsion. organic-chemistry.org Consequently, the reaction of this compound with aldehydes almost exclusively yields the corresponding (E)-ketene dithioacetal.

While the HWE reaction inherently favors E-alkene formation, the degree of stereoselectivity can be modulated by adjusting the reaction conditions. conicet.gov.ar Key factors include the nature of the base, the solvent, the reaction temperature, and the structure of the reactants. wikipedia.orgresearchgate.net

Systematic studies on related phosphonates have elucidated several trends that influence the E/Z ratio. wikipedia.org For instance, the use of lithium-based reagents tends to provide higher E-selectivity compared to sodium or potassium bases. Higher reaction temperatures can also promote the equilibration of intermediates, leading to a higher proportion of the thermodynamically favored E-product. wikipedia.org The steric bulk of the aldehyde substrate also plays a role, with larger groups favoring the formation of the E-isomer. wikipedia.org Conversely, specific modifications, such as the Still-Gennari modification which uses phosphonates with electron-withdrawing groups (e.g., trifluoroethyl) and specific base/solvent systems (e.g., KHMDS/18-crown-6), can reverse this selectivity to favor Z-alkene formation. wikipedia.orgnrochemistry.com

Table 1: Influence of Reaction Parameters on HWE Stereoselectivity

| Parameter | Influence on E-selectivity | Rationale |

|---|---|---|

| Cation | Li⁺ > Na⁺ > K⁺ | Stronger chelation by Li⁺ may influence transition state energies. wikipedia.org |

| Temperature | Higher temperature increases E-selectivity | Allows for equilibration of intermediates to the more stable anti-configuration. wikipedia.org |

| Aldehyde Steric Bulk | Increased bulk increases E-selectivity | Greater steric hindrance disfavors the transition state leading to the Z-isomer. wikipedia.org |

| Solvent | Varies | Solvent polarity can affect the dissociation of ion pairs and the stability of intermediates. conicet.gov.arresearchgate.net |

| Phosphonate Structure | Electron-withdrawing groups can favor Z-selectivity (Still-Gennari) | Accelerates the elimination of the oxaphosphetane, favoring kinetic control. wikipedia.orgnrochemistry.com |

Acyl Anion Equivalent Chemistry (Umpolung Reactivity)

The concept of "umpolung," or reactivity inversion, involves reversing the normal polarity of a functional group. organic-chemistry.org A carbonyl carbon is typically an electrophile. An acyl anion, its umpolung equivalent, would be a nucleophile. The 1,3-dithiane (B146892) group is a quintessential masked acyl anion, and its use in this context is central to the Corey-Seebach reaction. organic-chemistry.org

The this compound reagent is a powerful synthetic tool that merges HWE chemistry with the principles of umpolung. The carbanion generated by deprotonation at the C2 position of the dithiane ring is a nucleophile at a carbon that is synthetically equivalent to a carbonyl carbon. youtube.com

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| n-butyllithium (n-BuLi) |

| Sodium hydride (NaH) |

| Sodium methoxide (NaOMe) |

| Tetrahydrofuran (THF) |

| Diethyl phosphate |

| Triphenylphosphine oxide |

| Potassium bis(trimethylsilyl)amide (KHMDS) |

| 18-crown-6 |

| Copper(II) sulfate (B86663) (CuSO₄) |

Deprotonation of the 1,3-Dithiane Moiety and α-Phosphoryl Carbanion Formation

The carbon atom at the 2-position of the 1,3-dithiane ring in this compound is acidic due to the presence of two adjacent sulfur atoms and the electron-withdrawing diethylphosphonate group. This allows for the ready deprotonation of this position using a strong base to form a stabilized α-phosphoryl carbanion. The most commonly employed base for this transformation is n-butyllithium (n-BuLi) in an anhydrous aprotic solvent such as tetrahydrofuran (THF), typically at low temperatures (e.g., -78 °C) to prevent side reactions.

The resulting lithiated species is a potent nucleophile, with the negative charge delocalized between the carbon atom and the phosphoryl group. This carbanion is a key intermediate in various carbon-carbon bond-forming reactions, serving as an acyl anion equivalent. The formation of this carbanion is a crucial step that unlocks the synthetic utility of this compound.

Reactivity with Diverse Electrophiles (e.g., Alkyl Halides, Epoxides, Carbonyl Compounds)

The α-phosphoryl carbanion generated from the deprotonation of this compound exhibits broad reactivity towards a variety of electrophiles, enabling the formation of new carbon-carbon bonds at the 2-position of the dithiane ring.

Alkyl Halides: The carbanion readily undergoes nucleophilic substitution with primary and some secondary alkyl halides. This alkylation reaction is a straightforward method for introducing alkyl chains to the dithiane core. For instance, the reaction of the lithiated phosphonate with an appropriate alkyl halide has been utilized in the synthesis of complex molecules, such as in the elongation of a hydrocarbon chain during the synthesis of 3-deoxy-D-manno-octulosonic acid.

Epoxides: The nucleophilic ring-opening of epoxides by the α-phosphoryl carbanion provides a route to β-hydroxyalkyl substituted dithianes. The reaction typically proceeds via an S(_N)2 mechanism, where the carbanion attacks one of the carbon atoms of the epoxide ring, leading to the opening of the three-membered ring. Under basic or neutral conditions, the nucleophilic attack generally occurs at the less sterically hindered carbon of the epoxide. d-nb.info The regioselectivity can be influenced by the substitution pattern of the epoxide and the reaction conditions. For example, in unsymmetrically substituted epoxides, a mixture of regioisomers may be obtained.

Carbonyl Compounds: The reaction of the α-phosphoryl carbanion with aldehydes and ketones is a key application, often referred to as the Horner-Wadsworth-Emmons (HWE) reaction. wikipedia.orgorganic-chemistry.org This reaction typically leads to the formation of ketene (B1206846) dithioacetals. The initial nucleophilic addition of the carbanion to the carbonyl group forms a β-hydroxyphosphonate intermediate. Subsequent elimination of diethyl phosphate yields the corresponding alkene. The HWE reaction is known for its high stereoselectivity, generally favoring the formation of the (E)-alkene. wikipedia.orgorganic-chemistry.org The reactivity and outcome can be influenced by the nature of the carbonyl compound and the reaction conditions, including the base used for deprotonation and the temperature.

Regioselective and Chemoselective Transformations

The reactivity of the α-phosphoryl carbanion derived from this compound can be harnessed for regioselective and chemoselective transformations, particularly in reactions with molecules containing multiple electrophilic sites.

Regioselectivity: In reactions with unsymmetrical electrophiles, such as substituted epoxides, the site of nucleophilic attack is a key consideration. As a general principle for S(_N)2 reactions under basic or neutral conditions, the attack of the dithiane carbanion will preferentially occur at the less sterically hindered carbon atom of the epoxide. d-nb.info For example, in the reaction with a terminal epoxide, the attack will predominantly happen at the terminal methylene (B1212753) carbon.

Chemoselectivity: The soft, nucleophilic nature of the dithiane carbanion can lead to high chemoselectivity. In molecules containing multiple electrophilic centers, such as a dicarbonyl compound, the reaction can often be directed to the more reactive carbonyl group. For instance, in a compound containing both an aldehyde and a ketone, the aldehyde is generally more electrophilic and will react preferentially. This selectivity allows for the targeted modification of complex molecules. While specific studies on the chemoselectivity of this compound are not extensively detailed in the provided search results, the principles of dithiane anion chemistry suggest that it would exhibit similar selective behavior.

Oxidative Transformations

Oxidation of Sulfur Atoms in the Dithiane Ring

The sulfur atoms in the 1,3-dithiane ring of this compound are susceptible to oxidation. Treatment with an oxidizing agent can lead to the formation of the corresponding sulfoxides and sulfones. A common reagent for this transformation is sodium periodate (B1199274) (NaIO(_4)). For example, the reaction of this compound with sodium periodate in aqueous methanol (B129727) at room temperature results in the oxidation of both sulfur atoms to yield the corresponding 1,3-dithiane-1,3-dioxide derivative. researchgate.net

The oxidation state of the sulfur atoms can influence the reactivity of the molecule. The resulting sulfoxides and sulfones can be used in further synthetic transformations, and the presence of these oxidized sulfur functionalities can modify the chemical and physical properties of the compound.

Oxidative Cleavage to α-Phosphorylated Carbonyl Compounds

A key synthetic application of 1,3-dithianes is their use as protecting groups for carbonyl compounds, as they can be cleaved under specific conditions to regenerate the carbonyl functionality. This "deprotection" or oxidative cleavage can be applied to 2-substituted diethyl (1,3-dithian-2-yl)phosphonates to generate valuable α-phosphorylated carbonyl compounds.

A variety of reagents can be employed for the oxidative hydrolysis of 1,3-dithianes. These include reagents based on mercury(II), such as mercury(II) chloride, often in the presence of a water source. asianpubs.org Other methods utilize oxidizing agents like N-halosuccinimides (e.g., N-bromosuccinimide or N-chlorosuccinimide) in aqueous organic solvents. acs.org The choice of reagent can depend on the other functional groups present in the molecule to ensure chemoselectivity. The successful cleavage of the dithiane moiety in an alkylated this compound would provide direct access to α-ketophosphonates, which are important building blocks in organic synthesis.

Alkylation and Substitution Reactions

The deprotonation of this compound to form the corresponding α-phosphoryl carbanion is the gateway to a wide range of alkylation and substitution reactions at the 2-position of the dithiane ring. As discussed previously, this nucleophilic intermediate readily reacts with alkyl halides in an S(_N)2 fashion to introduce a variety of alkyl substituents. researchgate.net

This alkylation is a powerful tool for carbon-carbon bond formation. The general applicability of this reaction is highlighted by its use in the synthesis of natural products, where the dithiane moiety serves as a masked carbonyl group that can be functionalized before being revealed. The reaction conditions, such as the choice of solvent and temperature, can be optimized to achieve high yields and minimize side reactions. The table below summarizes the outcomes of the reaction of the lithiated this compound with various electrophiles, leading to alkylation and substitution products.

| Electrophile | Product Type |

| Primary Alkyl Halide | 2-Alkyl-2-(diethoxyphosphoryl)-1,3-dithiane |

| Epoxide | 2-(β-Hydroxyalkyl)-2-(diethoxyphosphoryl)-1,3-dithiane |

| Aldehyde/Ketone | Ketene dithioacetal |

Elongation of Carbon Chains via Alkylation of the Phosphonate Anion

The carbon atom at the C2 position of the 1,3-dithiane ring in this compound is acidic due to the presence of two adjacent sulfur atoms and the electron-withdrawing diethylphosphonate group. This allows for the facile generation of a nucleophilic phosphonate anion through deprotonation with a strong base. This anion serves as a potent nucleophile for the formation of new carbon-carbon bonds, enabling the elongation of carbon chains.

The typical procedure involves the treatment of this compound with an organolithium reagent, such as n-butyllithium (n-BuLi), in an anhydrous aprotic solvent like tetrahydrofuran (THF) at low temperatures (e.g., -78 °C). researchgate.net This reaction quantitatively generates the corresponding 2-lithio-1,3-dithiane phosphonate anion. researchgate.netacs.org This stabilized carbanion can then react with a variety of electrophiles in an SN2-type reaction to introduce new alkyl or functionalized groups at the C2 position. acs.org

This alkylation is a cornerstone of its synthetic utility, providing a pathway to complex molecular architectures. The reaction is compatible with a range of electrophiles, as detailed in the table below.

| Electrophile Type | Example Electrophile | Product Type |

| Alkyl Halide | Iodomethane (CH₃I) | 2-Methyl-2-phosphono-1,3-dithiane |

| Aldehyde | Benzaldehyde (C₆H₅CHO) | α-Hydroxy-α-(1,3-dithian-2-yl)benzylphosphonate |

| Ketone | Acetone ((CH₃)₂CO) | α-Hydroxy-α-(1,3-dithian-2-yl)isopropylphosphonate |

| Epoxide | Propylene Oxide | γ-Hydroxyalkyl-2-phosphono-1,3-dithiane |

| This table illustrates the versatility of the phosphonate anion in forming new C-C bonds with various classes of electrophiles. |

The reaction with aldehydes and ketones is particularly noteworthy as it is a key step in the Horner-Wadsworth-Emmons (HWE) reaction. The initial adduct can subsequently eliminate diethyl phosphate to form a ketene dithioacetal, a versatile intermediate for further transformations.

Functionalization of the 1,3-Dithiane Ring System

Beyond the alkylation at the C2 position, the 1,3-dithiane ring itself represents a key point of functionality. The dithioacetal group is chemically robust but can be strategically manipulated, primarily through its removal to unveil a carbonyl group. This "umpolung" or reversal of polarity is a fundamental application of dithiane chemistry. acs.org

Common methods for the cleavage of the dithioacetal include treatment with:

Mercuric salts: Reagents like mercuric chloride (HgCl₂) in aqueous acetonitrile (B52724) are effective but raise environmental concerns due to mercury's toxicity.

Oxidative cleavage: Oxidizing agents such as N-bromosuccinimide (NBS), iodine (I₂), or ceric ammonium (B1175870) nitrate (B79036) (CAN) can efficiently hydrolyze the dithiane. organic-chemistry.org

Acid-catalyzed hydrolysis: While less common for simple dithianes, this method can be employed for more labile derivatives.

The ability to unmask the carbonyl group post-alkylation makes this compound a valuable reagent for the synthesis of complex β-ketophosphonates and other keto-functionalized molecules. rsc.org For example, after a conjugate addition reaction, the dithiane ring can be removed to yield a γ-nitro-α-keto ester, demonstrating the ring's role as a masked carbonyl that can be revealed in a later synthetic step. rsc.org

Cycloaddition Chemistry

Generation and Reactivity of Phosphonylated Thiocarbonyl Ylide Intermediates

Phosphonylated thiocarbonyl ylides are highly reactive 1,3-dipolar intermediates that play a crucial role in the synthesis of various sulfur-containing heterocycles. uzh.chicm.edu.pl These ylides are typically not isolated but are generated in situ. A common method for their generation involves the thermal decomposition of 2,5-dihydro-1,3,4-thiadiazole precursors. These precursors are themselves formed from the reaction of a diazo compound, such as a diethyl diazomethylphosphonate, with a thioketone. Upon gentle heating, the thiadiazole intermediate eliminates molecular nitrogen (N₂) to furnish the transient thiocarbonyl ylide. uzh.ch

The resulting phosphonylated thiocarbonyl ylide is a sulfur-centered 1,3-dipole. The presence of the electron-withdrawing phosphonate group significantly influences its stability and reactivity. This intermediate readily engages in a variety of pericyclic reactions, most notably [2+3] cycloadditions, making it a valuable synthon in heterocyclic chemistry. icm.edu.pl

[2+3] Cycloaddition Reactions with Dipolarophiles

As potent 1,3-dipoles, phosphonylated thiocarbonyl ylides readily undergo [2+3] cycloaddition reactions (also known as 1,3-dipolar cycloadditions) with a wide range of dipolarophiles. uzh.ch This reaction provides a direct and efficient route to five-membered sulfur-containing heterocycles.

A prominent example is the reaction with another molecule of a thioketone, which acts as a superdipolarophile. This cycloaddition leads to the formation of sterically congested 1,3-dithiolane (B1216140) rings. beilstein-journals.org The reaction often proceeds with high regioselectivity, where the nucleophilic carbon of the ylide attacks the electrophilic carbon of the thioketone. beilstein-journals.org Other dipolarophiles, such as activated alkenes, alkynes, and imines, can also effectively trap the ylide intermediate to generate a diverse array of heterocyclic structures.

Cyclodimerization Pathways Leading to Dithianes

In the absence of a suitable dipolarophile to trap the phosphonylated thiocarbonyl ylide, the intermediate can undergo self-reaction. The most common pathway is a head-to-tail cyclodimerization. This process involves the [3+3] cycloaddition of two molecules of the thiocarbonyl ylide to form a six-membered 1,4-dithiane (B1222100) ring. beilstein-journals.org

This dimerization is often highly regio- and stereoselective. For instance, the dimerization of a thiocarbonyl ylide derived from 9H-fluorene-9-thione and a diazomethylphosphonate has been shown to exclusively yield the trans-1,4-dithiane-2,3-diphosphonate. In this specific case, the dimerization pathway completely suppresses the competing 1,3-dipolar electrocyclization that would lead to a thiirane (B1199164) (a three-membered ring containing sulfur).

Heterocycle Formation (e.g., Thiadiazoles, Dithiolanes, Thiazoles, Aziridines)

The cycloaddition chemistry of phosphonylated thiocarbonyl ylides is a powerful tool for the synthesis of a variety of heterocycles. The specific product formed depends on the reaction partner chosen to intercept the reactive ylide intermediate.

| Reactant / Pathway | Resulting Heterocycle |

| Diazo compound + Thioketone | 2,5-Dihydro-1,3,4-thiadiazole (precursor) |

| Ylide + Thioketone | 1,3-Dithiolane |

| Ylide + Imine | 4,5-Dihydro-1,2,3-thiazole or Aziridine |

| Ylide Dimerization | 1,4-Dithiane |

| This table summarizes the formation of various heterocycles from phosphonylated thiocarbonyl ylide intermediates. |

Thiadiazoles: As mentioned, 2,5-dihydro-1,3,4-thiadiazoles are often the stable precursors that, upon nitrogen extrusion, generate the thiocarbonyl ylides.

Dithiolanes: Formed via a [2+3] cycloaddition between the ylide and a thioketone. beilstein-journals.org

Thiazoles and Aziridines: Reactions with imines as dipolarophiles can lead to either thiazole (B1198619) derivatives (specifically, 4,5-dihydro-1,2,3-thiazole-4-phosphonates) or aziridine-2-phosphonates, depending on the reaction conditions and the structure of the reactants.

This versatile reactivity underscores the importance of phosphonylated thiocarbonyl ylides as building blocks for constructing complex, functionalized heterocyclic systems.

Other Notable Transformations

Beyond its primary application in Horner-Wadsworth-Emmons reactions, this compound and its derivatives are involved in other significant chemical transformations. These reactions leverage the unique characteristics of the dithiane ring and the phosphonate moiety, expanding the synthetic utility of this class of compounds. This section explores Michael additions involving the corresponding carbanion and the crucial strategies for the cleavage and deprotection of the 1,3-dithiane group to regenerate the parent carbonyl functionality.

The acidic proton at the C2 position of the 1,3-dithiane ring, further activated by the adjacent phosphonate group, can be readily abstracted by a strong base, such as n-butyllithium, to form a stabilized carbanion, 2-lithio-2-(diethoxyphosphoryl)-1,3-dithiane. This nucleophilic species is an effective acyl anion equivalent and can participate in various carbon-carbon bond-forming reactions, including Michael or 1,4-conjugate additions. researchgate.net

In a typical Michael addition, the lithiated phosphonate derivative adds to an α,β-unsaturated carbonyl compound (a Michael acceptor), such as an enone, enoate, or unsaturated amide. This reaction results in the formation of a new carbon-carbon bond at the β-position of the acceptor, leading to a 1,5-dicarbonyl precursor after subsequent deprotection of the dithiane group. The general reactivity of 2-lithio-1,3-dithiane anions in conjugate additions is well-documented and serves as a foundational principle for this transformation. researchgate.netuwindsor.ca For instance, the reaction of 2-lithio-1,3-dithiane with α,β-unsaturated lactams has been employed in the synthesis of complex alkaloid frameworks through a conjugate addition pathway. uwindsor.ca

The process begins with the deprotonation of this compound in an anhydrous aprotic solvent like tetrahydrofuran (THF) at low temperatures (e.g., -20 °C to -78 °C) to generate the reactive anion. researchgate.net This anion is then added to a solution of the Michael acceptor. The reaction proceeds to form an enolate intermediate, which is subsequently protonated upon aqueous workup to yield the 1,4-adduct. The versatility of this method allows for the synthesis of complex γ-ketophosphonates, which are valuable intermediates in organic synthesis.

The 1,3-dithiane group serves as a robust protecting group for carbonyl functionalities, stable to both acidic and basic conditions. rsc.org After its role as an acyl anion equivalent is fulfilled, its efficient removal to regenerate the parent carbonyl group is a critical step in a synthetic sequence. A multitude of methods have been developed for this dethioacetalization, which can be broadly categorized into oxidative, metal-mediated, and other hydrolytic procedures. rsc.org

Oxidative Cleavage: Oxidative methods are among the most common for dithiane deprotection. These reagents typically oxidize the sulfur atoms, facilitating the hydrolysis of the C-S bonds.

N-Halosuccinimides (NBS/NCS): N-Bromosuccinimide (NBS) and N-chlorosuccinimide (NCS) in aqueous organic solvents are effective for cleaving dithianes. The reaction is often rapid and proceeds under mild conditions. Polymeric versions like poly(N,N'-dibromo-N-ethyl-benzene-1,3-disulfonamide) [PBBS] have also been used effectively, sometimes under solvent-free conditions. researchgate.net

2,3-Dichloro-5,6-dicyano-p-benzoquinone (DDQ): DDQ is a powerful oxidizing agent that can deprotect 1,3-dithianes, typically in aqueous acetonitrile. organic-chemistry.org This method is particularly useful, though selectivity can be an issue with certain substrates, sometimes leading to side products like thioesters. organic-chemistry.org

Iodine-Based Reagents: Systems like iodine in combination with hydrogen peroxide in an aqueous micellar medium can efficiently hydrolyze dithianes. mdpi.com Another hypervalent iodine reagent, o-iodoxybenzoic acid (IBX), is also effective for this transformation, often used in the presence of β-cyclodextrin in water under neutral conditions. mdpi.com

Other Oxidants: A variety of other oxidizing systems have been reported, including sodium chlorite (B76162) (NaClO2) with a phosphate buffer, which provides a mild alternative for deprotection. rsc.org

Metal-Mediated Cleavage: Heavy metal salts, which have a high affinity for sulfur, are frequently used to promote the cleavage of dithianes.

Mercury(II) Salts: The classic method involves mercury(II) chloride (HgCl₂) in the presence of a carbonate base like calcium carbonate. While highly effective, the toxicity of mercury reagents is a significant drawback. organic-chemistry.org A solvent-free method using mercury(II) nitrate trihydrate has been reported as a fast and efficient alternative.

Other Metal Salts: Various other metal salts, including those of silver (Ag⁺), copper (Cu²⁺), and bismuth (Bi³⁺), have been employed for dethioacetalization.

Acid-Catalyzed Hydrolysis: While dithianes are generally stable to many acidic conditions, certain protocols can achieve cleavage. For instance, a mixture of polyphosphoric acid (PPA) and acetic acid has been shown to deprotect dithianes and dithiolanes under mild heating.

Applications of Diethyl 1,3 Dithian 2 Yl Phosphonate in Complex Organic Synthesis

Construction of Carbon-Carbon Bonds in Advanced Organic Molecules

The primary application of Diethyl (1,3-dithian-2-yl)phosphonate in constructing carbon-carbon bonds is through the Horner-Wadsworth-Emmons (HWE) reaction. kyushu-u.ac.jpresearchgate.net This reaction involves the olefination of aldehydes and ketones using a stabilized phosphonate (B1237965) carbanion to produce alkenes. kyushu-u.ac.jpnih.gov The phosphonate is first deprotonated with a strong base, such as n-butyllithium (n-BuLi), to generate a nucleophilic carbanion. core.ac.uk This carbanion then attacks the electrophilic carbonyl carbon of an aldehyde or ketone. kyushu-u.ac.jp The subsequent sequence of events, including the formation of an oxaphosphetane intermediate and its eventual elimination, results in the formation of a carbon-carbon double bond, yielding a ketene (B1206846) dithioacetal. nih.govcore.ac.uk

The HWE reaction is highly reliable for carbon chain elongation and is favored over the traditional Wittig reaction in many cases because the phosphonate-stabilized carbanions are more nucleophilic and the dialkylphosphate byproduct is easily removed by aqueous extraction. kyushu-u.ac.jpnih.gov This clean reaction profile makes this compound a valuable tool for creating complex molecular frameworks where the newly formed double bond can be further functionalized. orgsyn.orgresearchgate.net The resulting ketene dithioacetal moiety serves as a masked carbonyl group, adding to the synthetic versatility of the products. nih.gov

Table 1: Key Features of the Horner-Wadsworth-Emmons Reaction

| Feature | Description |

|---|---|

| Reagents | Stabilized phosphonate carbanion, Aldehyde or Ketone |

| Product | Alkene (specifically a ketene dithioacetal in this case) |

| Mechanism | 1. Deprotonation of phosphonate. 2. Nucleophilic attack on carbonyl. 3. Formation of oxaphosphetane intermediate. 4. Elimination to form C=C bond. kyushu-u.ac.jp |

| Advantages | High nucleophilicity of carbanion, water-soluble byproduct, good yields. kyushu-u.ac.jpresearchgate.net |

One-Carbon Homologation Reactions via Ketene Dithioacetalization

A significant and powerful application of this compound is in one-carbon homologation, a process that extends a carbon chain by a single carbon atom. core.ac.ukhanessiangroup.com This transformation is achieved in a two-step sequence involving the formation and subsequent conversion of a ketene dithioacetal. hanessiangroup.com

In the first step, the phosphonate reacts with an aldehyde or ketone in an HWE reaction to yield the corresponding ketene dithioacetal. hanessiangroup.com In a typical procedure, the reaction is carried out in tetrahydrofuran (B95107) (THF) at low temperatures (-78 °C) using n-BuLi as the base, affording the ketene dithioacetal product in good yields. core.ac.ukhanessiangroup.com

The second step involves the conversion of the ketene dithioacetal into a carboxylic acid or its ester derivative. This is often accomplished by hydrolysis or alcoholysis under specific conditions. For example, heating the ketene dithioacetal in a methanolic solution of copper(II) sulfate (B86663) (CuSO₄) effectively converts it to the one-carbon homologated methyl ester. core.ac.ukhanessiangroup.com This method provides a robust route to extend a carbon chain, transforming an aldehyde R-CHO into an ester R-CH₂-CO₂Me, which is a crucial transformation in the multi-step synthesis of complex molecules. hanessiangroup.com

Table 2: Example of a One-Carbon Homologation Reaction

| Step | Reactants | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| 1. Olefination | This compound, Aldehyde | n-BuLi, THF, -78 °C to RT | Ketene Dithioacetal | 73% | core.ac.ukhanessiangroup.com |

Strategic Use in the Total Synthesis of Natural Products and Bioactive Analogues

The unique reactivity of this compound makes it a strategic tool for synthesizing complex and biologically active molecules. The ketene dithioacetal intermediate it generates serves as a versatile building block that can be incorporated into larger, more elaborate structures.

While this compound is a powerful reagent for installing key functional groups, specific examples of its application in the completed total synthesis of complex alkaloids and terpenoids are not prominently featured in readily available literature. However, the methodologies it enables, such as the formation of masked carbonyls and one-carbon homologation, are fundamental strategies in the synthesis of these natural product classes. The dithiane moiety is a classic acyl anion equivalent, a cornerstone in the logic of natural product synthesis, and this phosphonate reagent provides an efficient route to introduce this functionality in the form of a ketene dithioacetal, which can be a key intermediate in the assembly of complex carbon skeletons found in alkaloids and terpenoids.

The reaction of this compound with carbonyl compounds directly generates a polyfunctionalized molecular scaffold. The product, a ketene dithioacetal, contains several reactive sites: a carbon-carbon double bond and two thioether linkages protecting a latent carbonyl group. This concentration of functionality in one building block is highly valuable in synthetic chemistry. The double bond can undergo various transformations (e.g., hydrogenation, epoxidation, dihydroxylation), while the dithioacetal can be hydrolyzed to unveil a carbonyl group for further reactions like aldol (B89426) additions or reductions. This versatility allows chemists to strategically build complex and densely functionalized carbon skeletons from simpler precursors.

The synthesis of nucleoside analogues, which are crucial in the development of antiviral and anticancer therapies, often requires the precise construction of modified sugar and base components. While phosphonate chemistry is integral to the synthesis of many nucleoside phosphonate prodrugs, the direct application of this compound in the construction of nucleoside analogues is not well-documented in major synthetic reports. The specific chemical transformations afforded by this reagent are less commonly employed in the standard methodologies for constructing the core structures of nucleoside analogues compared to other specialized phosphonate reagents.

This compound has demonstrated its utility in the synthesis of molecules with potential pharmaceutical applications. A notable example is its use in the asymmetric synthesis of carbocyclic amino acid dipeptide mimetics. hanessiangroup.com In this context, the one-carbon homologation sequence is employed to construct a key structural unit of the target molecule. These peptide mimetics are designed to imitate the structure of natural peptides and can have applications in drug discovery by targeting biological systems like protein-protein interactions. hanessiangroup.com

In the field of agrochemicals, phosphonate-containing compounds are of significant interest for their potential as herbicides and pesticides. kyushu-u.ac.jp The synthesis of various aminoalkylphosphonates has been explored to create analogues of amino acids for testing as new agrochemical leads. kyushu-u.ac.jp Although direct use of this compound in a commercial agrochemical synthesis is not specified, its capacity for carbon-carbon bond formation and homologation aligns with the synthetic strategies required to build novel and complex active ingredients for the agricultural industry.

This compound as a Masked Carbonyl Synthon

This compound serves as a valuable reagent in organic synthesis, functioning as a masked carbonyl synthon. The inherent reactivity of the 1,3-dithiane (B146892) ring system, combined with the presence of the phosphonate group, allows for the generation of a stabilized carbanion that can participate in a variety of carbon-carbon bond-forming reactions. This strategy is particularly useful for the synthesis of complex molecules where direct use of a carbonyl compound might be problematic due to competing reactions or instability.

The core principle behind its application as a masked carbonyl synthon lies in the acidity of the proton at the C-2 position of the dithiane ring. This proton can be readily abstracted by a strong base, such as butyllithium, to form a nucleophilic carbanion. The resulting lithiated species is stabilized by the adjacent sulfur atoms and the electron-withdrawing phosphonate group. This stabilized carbanion can then react with a wide range of electrophiles, including alkyl halides, aldehydes, ketones, and epoxides, to form a new carbon-carbon bond.

Subsequent hydrolysis of the dithioacetal functionality, typically achieved using reagents like mercury(II) chloride or N-bromosuccinimide, unmasks the carbonyl group, revealing a ketone or an aldehyde in the final product. This two-step sequence of alkylation followed by deprotection effectively allows for the introduction of an acyl group into a molecule.

A notable application of this methodology is demonstrated in the synthesis of 3-deoxy-D-manno-octulosonic acid (KDO), a crucial component of the lipopolysaccharide of Gram-negative bacteria. In this synthesis, this compound is deprotonated and reacted with a suitable electrophile to elongate the carbon chain, ultimately leading to the formation of the target molecule after deprotection of the dithiane group. nih.gov

The versatility of this compound as a masked carbonyl synthon is further highlighted by its ability to undergo various transformations. For instance, the sulfur atoms of the dithiane ring can be oxidized. Treatment of this compound with sodium periodate (B1199274) results in the formation of the corresponding S,S'-dioxide. nih.gov This modification can alter the reactivity and subsequent transformations of the molecule.

Table 1: Reactions of this compound as a Masked Carbonyl Synthon

| Electrophile | Reagents and Conditions | Product after Alkylation | Product after Deprotection |

| Alkyl Halide (R-X) | 1. Strong Base (e.g., n-BuLi) 2. R-X | Diethyl (2-alkyl-1,3-dithian-2-yl)phosphonate | α-Phosphonoketone |

| Aldehyde (R'CHO) | 1. Strong Base (e.g., n-BuLi) 2. R'CHO | Diethyl (2-(1-hydroxyalkyl)-1,3-dithian-2-yl)phosphonate | α-Hydroxy-α-phosphonoketone |

| Ketone (R'R''CO) | 1. Strong Base (e.g., n-BuLi) 2. R'R''CO | Diethyl (2-(1-hydroxyalkyl)-1,3-dithian-2-yl)phosphonate | α-Hydroxy-α-phosphonoketone |

Contributions to the Synthesis of Diverse Heterocyclic Systems

While the primary application of this compound lies in its role as a masked carbonyl synthon, its utility extends to the synthesis of various heterocyclic systems. The phosphonate moiety can be leveraged in Horner-Wadsworth-Emmons (HWE) type reactions to construct carbon-carbon double bonds, a key step in the formation of many cyclic structures.

Deprotonation of this compound with a suitable base generates a phosphonate carbanion. This nucleophile can then react with difunctional electrophiles, such as dialdehydes or diketones, to initiate a cascade of reactions leading to the formation of heterocyclic rings. For instance, an intramolecular HWE reaction following an initial intermolecular reaction can be a powerful strategy for ring closure.

Furthermore, the dithiane ring itself can be a precursor to other heterocyclic systems. Chemical transformations that involve the cleavage and rearrangement of the dithiane ring can lead to the formation of sulfur-containing heterocycles. While specific examples directly employing this compound for the synthesis of a wide range of diverse heterocycles are not extensively documented in readily available literature, the fundamental reactivity of the molecule suggests its potential in this area.

For example, the reaction of phosphorylated formaldehyde (B43269) thioacetals, a class of compounds to which this compound belongs, has been explored in the context of forming phosphorylated sulfur heterocycles. nih.gov The stabilized carbanion generated from this reagent can, in principle, react with electrophiles containing other heteroatoms, setting the stage for subsequent cyclization reactions to form nitrogen-, oxygen-, or sulfur-containing rings.

Table 2: Potential Strategies for Heterocycle Synthesis using this compound

| Heterocycle Type | Proposed Synthetic Strategy | Key Reaction |

| Substituted Dihydrothiophenes | Reaction with an α,β-unsaturated carbonyl compound followed by intramolecular cyclization. | Michael Addition / Intramolecular HWE Reaction |

| Substituted Pyrroles | Reaction with a 1,4-dicarbonyl compound in the presence of an amine source. | Knorr-Paal type condensation after deprotection |

| Substituted Furans | Reaction with a 1,4-dicarbonyl compound. | Paal-Knorr type condensation after deprotection |

Spectroscopic and Structural Characterization in Research Contexts

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Mechanistic Insights

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural verification of Diethyl (1,3-dithian-2-yl)phosphonate and its derivatives. Analysis of ¹H, ¹³C, and ³¹P NMR spectra provides unambiguous evidence of the compound's structure and can offer insights into reaction mechanisms and conformational dynamics. nih.govmdpi.com

In the ¹H NMR spectrum, the protons of the dithiane ring and the ethyl phosphonate (B1237965) groups exhibit characteristic chemical shifts and coupling patterns. The ethoxy groups give rise to a triplet for the methyl (CH₃) protons and a multiplet for the methylene (B1212753) (OCH₂) protons, with coupling observed to both the adjacent methyl protons and the phosphorus atom. thieme-connect.com The protons on the dithiane ring typically appear as distinct multiplets, corresponding to the axial and equatorial positions at the C4, C5, and C6 carbons. thieme-connect.com

³¹P NMR spectroscopy is particularly diagnostic for organophosphorus compounds. For this compound, a single resonance is expected, and its chemical shift is indicative of the phosphorus atom's electronic environment. rsc.org In mechanistic studies, changes in the ³¹P NMR chemical shift can be monitored to track the formation of intermediates and products throughout a chemical reaction. researchgate.net

¹³C NMR provides information on each unique carbon atom in the molecule. The carbon atoms of the ethyl groups and the dithiane ring can be assigned based on their chemical shifts and their coupling to the phosphorus atom (J-coupling). nih.govrsc.org Detailed analysis of vicinal coupling constants (e.g., H-C-C-P and C-C-C-P) from ¹H and ¹³C NMR spectra can be employed for conformational analysis of the dithiane ring and to establish the relative stereochemistry of substituted derivatives. nih.govmdpi.com

Table 1: Representative ¹H NMR Spectroscopic Data for Derivatives of this compound in CDCl₃. thieme-connect.com

| Derivative | OCH₂CH₃ (t) | OCH₂CH₃ (m) | Dithiane Protons (m) |

|---|---|---|---|

| Diethyl 2-ethyl-1,3-dithian-2-ylphosphonate | 1.35 ppm (6H, J=7 Hz) | 4.26 ppm (4H) | 1.74, 2.11, 2.55, 3.69 ppm |

| Diethyl 2-but-3-enyl-1,3-dithian-2-ylphosphonate | 1.36 ppm (6H, J=7.1 Hz) | 4.26 ppm (4H) | 1.75, 2.12, 2.55, 3.70 ppm |

| Diethyl 2-[2-(1,3-dioxolan-2-yl)ethyl]-1,3-dithian-2-ylphosphonate | 1.36 ppm (6H, J=7.1 Hz) | 4.25 ppm (4H) | 1.72, 2.02-2.16, 2.53, 3.62-3.79 ppm |

Vibrational Spectroscopy (Infrared, IR) for Functional Group Analysis

Infrared (IR) spectroscopy is a rapid and effective method for identifying the key functional groups present in this compound. The IR spectrum displays characteristic absorption bands corresponding to the vibrations of specific bonds within the molecule.

The most prominent bands are associated with the phosphonate group. A strong absorption is typically observed for the P=O stretching vibration. db-thueringen.de Additionally, strong bands corresponding to the P-O-C and O-P-O bonds are present in the fingerprint region of the spectrum. thieme-connect.com The C-H stretching vibrations of the ethyl and dithiane groups are also readily identifiable. thieme-connect.com The presence and positions of these bands provide confirmatory evidence for the compound's structure following synthesis. mdpi.com

Table 2: Key IR Absorption Bands for Derivatives of this compound. thieme-connect.com

| Derivative | C-H Stretch (cm⁻¹) | P-O Stretch (cm⁻¹) | O-P-O Bend (cm⁻¹) |

|---|---|---|---|

| Diethyl 2-ethyl-1,3-dithian-2-ylphosphonate | 2977, 2930 | 1284, 1239, 1059, 1026 | 952 |

| Diethyl 2-but-3-enyl-1,3-dithian-2-ylphosphonate | 2975, 2926 | 1285, 1238, 1059, 1024 | 963 |

| Diethyl 2-[2-(1,3-dioxolan-2-yl)ethyl]-1,3-dithian-2-ylphosphonate | 2974, 2924, 2851 | 1238, 1053, 1022 | 953 |

X-ray Crystallography for Absolute Stereochemistry Determination and Conformational Analysis

X-ray crystallography provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms, bond lengths, and bond angles in a crystalline solid. researchgate.netresearchgate.net For chiral derivatives of this compound, single-crystal X-ray diffraction is the gold standard for determining the absolute stereochemistry. nih.gov

This technique allows for detailed conformational analysis, such as determining the preferred chair conformation of the 1,3-dithiane (B146892) ring and the orientation of the diethyl phosphonate substituent. While a specific crystal structure for the parent this compound was not identified in the surveyed literature, the technique has been applied to numerous other phosphonate-containing compounds to unequivocally establish their molecular architecture. researchgate.netresearchgate.netnih.gov Such analyses are crucial for understanding structure-activity relationships in medicinal chemistry and for validating computational models of molecular conformation. nih.gov

Chromatographic Techniques (e.g., Silica (B1680970) Gel Chromatography) for Reaction Monitoring and Product Purification

Chromatographic methods are essential for the practical application of this compound in synthesis. Thin-layer chromatography (TLC) on silica gel plates is commonly used to monitor the progress of reactions, allowing for the rapid visualization of the consumption of starting materials and the formation of products. orgsyn.org

For purification, silica gel column chromatography is the most frequently employed method. mdpi.comresearchgate.net The crude product mixture is loaded onto a column packed with silica gel, and a solvent system (eluent), typically a mixture of non-polar and polar solvents like hexanes and ethyl acetate (B1210297), is passed through the column. amazonaws.comtcichemicals.com Due to differential partitioning between the stationary phase (silica gel) and the mobile phase (eluent), the components of the mixture are separated. This compound and its derivatives are typically isolated as pure fractions, which are then concentrated to yield the purified compound. researchgate.nettcichemicals.com For example, a typical purification involves silica gel chromatography with a solvent system of 2% ethyl acetate in hexanes. tcichemicals.com

Computational and Theoretical Chemistry Studies of Diethyl 1,3 Dithian 2 Yl Phosphonate

Quantum Chemical Calculations of Electronic Structure and Bonding

Quantum chemical calculations are fundamental to understanding the intrinsic properties of Diethyl (1,3-dithian-2-yl)phosphonate. Methods such as Density Functional Theory (DFT) are widely employed to investigate its electronic structure and bonding. researchgate.net

DFT functionals, like B3LYP and M06-2X, paired with appropriate basis sets (e.g., 6-311+G**), are used to optimize the molecular geometry and calculate various electronic parameters. researchgate.netnih.gov These calculations provide a detailed picture of bond lengths, bond angles, and dihedral angles, defining the molecule's three-dimensional structure. nih.gov

Key aspects of the electronic structure are elucidated through several types of analysis:

Natural Bond Orbital (NBO) Analysis: NBO analysis is used to study charge distribution, hybridization, and delocalization of electron density within the molecule. researchgate.net It can reveal important stereoelectronic interactions, such as hyperconjugative effects between lone pair orbitals (e.g., on the sulfur atoms) and anti-bonding orbitals of adjacent bonds. These interactions significantly influence the molecule's stability and conformational preferences. researchgate.net

Frontier Molecular Orbital (FMO) Analysis: The energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical for understanding reactivity. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability and chemical reactivity. For this compound, the HOMO is typically localized on the sulfur-rich dithiane ring, making it the primary site for electrophilic attack. The LUMO is often associated with the phosphonate (B1237965) group, indicating its susceptibility to nucleophilic attack.

Molecular Electrostatic Potential (MEP) Surfaces: MEP maps provide a visual representation of the charge distribution across the molecule. researchgate.net Regions of negative potential (typically colored red or yellow) indicate electron-rich areas that are prone to electrophilic attack, such as the phosphoryl oxygen. Regions of positive potential (blue) highlight electron-deficient areas susceptible to nucleophilic attack. researchgate.net

The table below summarizes the types of data obtained from quantum chemical calculations and their significance in understanding the molecule's properties.

| Computational Method | Calculated Parameters | Significance |

| DFT (e.g., B3LYP, M06-2X) | Optimized Geometry (Bond Lengths, Angles) | Provides the most stable 3D structure of the molecule. |

| NBO Analysis | Atomic Charges, Hybridization, Delocalization Energies | Explains charge distribution and the stabilizing effects of orbital interactions. researchgate.net |

| FMO Analysis | HOMO Energy, LUMO Energy, HOMO-LUMO Gap | Predicts sites of electrophilic/nucleophilic attack and overall chemical reactivity. researchgate.net |

| MEP Analysis | Electrostatic Potential Surface Map | Visualizes electron-rich and electron-deficient regions, guiding predictions of intermolecular interactions. researchgate.net |

Molecular Modeling and Conformational Analysis of Dithianes and Phosphonates

The 1,3-dithiane (B146892) ring is a six-membered saturated heterocycle that predominantly adopts a chair conformation to minimize steric and torsional strain. The presence of the diethyl phosphonate group at the C2 position introduces significant conformational complexity. Molecular modeling and conformational analysis are essential to determine the preferred spatial arrangement of the substituents and its impact on the molecule's properties.

Computational studies on analogous 1,3-dithiane and 1,4-dithiane (B1222100) systems have shown that substituents can exist in either an axial or equatorial position. researchgate.nettandfonline.com The relative stability of these conformers is governed by a delicate balance of steric hindrance and stereoelectronic effects, such as the anomeric effect. tandfonline.com For 2-substituted dithianes, the anomeric effect often favors the axial conformation due to a stabilizing interaction between a lone pair on a sulfur atom and the anti-bonding orbital (σ*) of the C2-substituent bond.

The Gibbs free energy difference (ΔG) between the axial and equatorial conformers can be calculated to predict the equilibrium population of each. tandfonline.com For similar heterocyclic systems, these energy differences have been computed, showing how stereoelectronic effects can render the sterically more crowded axial conformer the more stable one. researchgate.net

| Conformer | Relative Electronic Energy (kcal/mol) | Relative Gibbs Free Energy (kcal/mol) | Stabilization Energy (LP → σ*) (kcal/mol) |

|---|---|---|---|

| Axial (ax,ax) | 0.00 | 0.00 | 15.24 |

| Equatorial (eq,eq) | +4.12 | +3.98 | 5.78 |

This table illustrates typical energy differences and stabilization energies found in dithiane systems, where the axial conformer is favored due to stronger stereoelectronic effects.

In addition to static calculations, molecular dynamics (MD) simulations can be performed to explore the conformational space and identify the most populated conformers in solution. The results from these computational models are often validated by comparison with experimental data from Nuclear Magnetic Resonance (NMR) spectroscopy, particularly through the analysis of vicinal coupling constants and Nuclear Overhauser Effect (NOESY) correlation signals, which provide direct evidence of the spatial relationships between atoms. mdpi.com

Reaction Pathway Simulations and Transition State Energetics of Key Transformations

Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions involving this compound. By simulating reaction pathways, researchers can identify intermediates, locate transition states (TS), and calculate the associated activation energies. This information is crucial for understanding reaction kinetics and selectivity.

A key transformation for this compound is the deprotonation at the C2 position by a strong base like n-butyllithium, followed by reaction with an electrophile (e.g., an aldehyde). tcichemicals.com This is a cornerstone of dithiane chemistry, utilizing the "umpolung" or reversal of polarity of the carbonyl group.

Reaction pathway simulations for such processes involve:

Locating Reactants and Products: The geometries of the starting materials and final products are fully optimized.

Identifying the Transition State (TS): Advanced algorithms are used to find the highest energy point along the lowest energy reaction path. The TS is a first-order saddle point on the potential energy surface. Significant differences in TS geometries can be observed depending on the chosen quantum chemical method. researchgate.net

Frequency Calculations: These calculations confirm the nature of the stationary points. A stable molecule (reactant, product, intermediate) will have all real vibrational frequencies, while a true transition state will have exactly one imaginary frequency, corresponding to the motion along the reaction coordinate.

Calculating Activation Energy (ΔE‡): The energy difference between the transition state and the reactants determines the reaction barrier. A lower activation energy implies a faster reaction rate.

For example, in the Horner-Wadsworth-Emmons type reaction of the lithiated phosphonate with an aldehyde, computational studies can model the formation of the ketene (B1206846) dithioacetal product. tcichemicals.com The energetics of the transition state for the C-C bond formation can be calculated to understand the facility of the reaction. Other transformations that can be studied include cycloadditions or rearrangements, where computational modeling can elucidate the stereochemical course of the reaction. mdpi.comresearchgate.net

Prediction of Reactivity and Selectivity in Novel Transformations

A major goal of computational chemistry is to predict how a molecule will behave in new, unexplored reactions. The data generated from electronic structure calculations and conformational analysis can be used to forecast both the reactivity and selectivity (chemo-, regio-, and stereoselectivity) of this compound.

Predicting Reactivity: Global reactivity descriptors, derived from the energies of the frontier molecular orbitals (HOMO and LUMO), can quantify the chemical reactivity of the molecule. The electrophilicity index, for instance, can be used to predict how readily the molecule will react with biological targets or other nucleophiles. mdpi.com A small HOMO-LUMO gap generally indicates higher reactivity. researchgate.net

Predicting Chemoselectivity: MEP maps are invaluable for predicting which site in a multifunctional molecule is most likely to react. For this compound, the acidic proton at C2 is the primary site for deprotonation. In reactions with electrophiles, the MEP can distinguish the nucleophilicity of the phosphoryl oxygen versus the sulfur atoms, predicting the site of interaction with Lewis acids or other electrophiles.

Predicting Regio- and Stereoselectivity: In reactions like cycloadditions or additions to prochiral electrophiles, computational modeling can predict the outcome by comparing the activation energies of all possible pathways. The path with the lowest transition state energy will correspond to the major product. Conformational analysis of the transition state structures often reveals the steric and electronic interactions that control the stereochemical outcome. For instance, the preferred attack of a nucleophile on one face of the dithiane ring can be predicted by modeling the transition states leading to the different diastereomeric products.

The table below illustrates how computational outputs can be used to predict reactivity and selectivity.

| Computational Output | Predicted Property | Example Application |

| HOMO/LUMO Energies & Gap | Chemical Reactivity | A smaller gap suggests higher reactivity in cycloaddition reactions. researchgate.net |

| MEP Surface | Chemoselectivity | Identifies the most nucleophilic oxygen atom for coordination with a Lewis acid. researchgate.net |

| NBO Charges | Site Reactivity | The charge on the C2 carbon indicates its susceptibility to deprotonation. |

| Transition State Energies (ΔE‡) | Regio- and Stereoselectivity | The lowest energy TS for addition of an electrophile determines the major diastereomer formed. researchgate.net |

By integrating these computational approaches, a comprehensive and predictive understanding of the chemical behavior of this compound can be achieved, accelerating the discovery of its applications in organic synthesis.

Future Research Directions and Advanced Methodologies

Development of Catalytic and Asymmetric Variants of Diethyl (1,3-Dithian-2-yl)phosphonate Reactions

The Horner-Wadsworth-Emmons (HWE) reaction, a primary application of this compound, traditionally yields racemic products unless a chiral substrate is used. A significant frontier is the development of catalytic, enantioselective methods to control the stereochemistry of the products. mdpi.comresearchgate.net Research in this area is inspired by broader successes in asymmetric HWE reactions. nih.govdtu.dk

Future approaches are expected to focus on two main strategies:

External Chiral Catalysts: The use of chiral ligands in conjunction with the base (e.g., lithium or sodium salts) can create a chiral environment around the phosphonate (B1237965) carbanion. nih.gov This approach could induce enantioselectivity in the initial nucleophilic attack on the carbonyl compound. Research will likely explore a variety of chiral ligands, including chiral diamines, amino alcohols, and binaphthyl-derived structures, to optimize enantiomeric excess (ee) for reactions involving the dithiane phosphonate.